1-(3-methoxy-4-propoxybenzoyl)piperidine
Description
1-(3-Methoxy-4-propoxybenzoyl)piperidine is a synthetic piperidine derivative characterized by a benzoyl group substituted with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. The piperidine moiety, a six-membered heterocycle with one nitrogen atom, serves as a critical pharmacophore in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-11-20-14-8-7-13(12-15(14)19-2)16(18)17-9-5-4-6-10-17/h7-8,12H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHISIWGFKGUXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Natural Sources
Piperidine derivatives isolated from Piper nigrum roots, such as 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine and (±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine, share the piperidine core but differ in their acyl substituents. These natural compounds often feature complex unsaturated alkenyl or aromatic groups (e.g., methylenedioxyphenyl), which may influence their bioavailability and metabolic stability compared to the synthetic 3-methoxy-4-propoxybenzoyl derivative.
Pharmacophore and Docking Studies
Compounds like 1-(3-phenylbutyl)piperidine () highlight the importance of substituent orientation in S1R ligand binding. Docking studies reveal that hydrophobic groups at the piperidine’s 4-position (e.g., phenylbutyl) influence interactions with helices α4/α5 near Glu172. The target compound’s 3-methoxy-4-propoxybenzoyl group, with its dual alkoxy substituents, may occupy a similar hydrophobic cavity while offering enhanced solubility due to the propoxy chain’s flexibility .
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Activity
- Methoxy vs. Propoxy Groups : The 3-methoxy group in the target compound may enhance electron-donating effects, stabilizing receptor interactions, while the 4-propoxy chain could improve membrane permeability due to increased lipophilicity .
- Comparison with 1-(3-Phenylbutyl)piperidine : The phenylbutyl group’s bulkiness in S1R ligands increases hydrophobic interactions but may limit solubility. The target compound’s alkoxy-benzoyl substituent balances hydrophobicity and solubility .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
